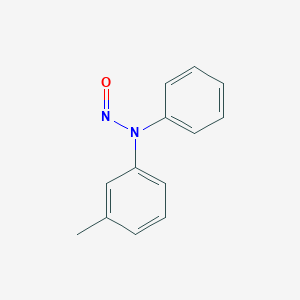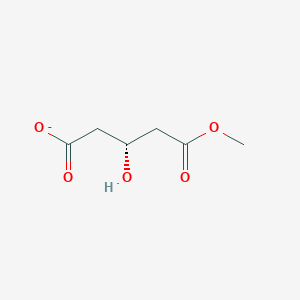
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide typically involves multiple stepsThe final step involves the attachment of the ethoxyacetamide group under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The use of catalysts and advanced purification techniques ensures that the final product meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to receptors or enzymes, modulating their activity. The piperazine ring enhances the compound’s stability and bioavailability, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide stands out due to its unique combination of a piperazine ring and a fluorophenyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
83881-40-7 |
|---|---|
Molekularformel |
C21H26FN3O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-[2-[4-[(4-fluorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide |
InChI |
InChI=1S/C21H26FN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) |
InChI-Schlüssel |
ILNDUEYFFCVAHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)


![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)






